molecular formula C26H21N3O2 B2605037 ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901265-24-5

ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No. B2605037
CAS RN: 901265-24-5
M. Wt: 407.473
InChI Key: PYEPAZNCNKLSCE-UHFFFAOYSA-N
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Description

“Ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate” is a complex organic compound. It contains a quinoline nucleus, which is a privileged scaffold in medicinal chemistry . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied due to their wide range of biological and pharmacological activities . Numerous synthetic routes have been developed, including various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline, or 1-azanaphthalene or benzo[b]pyridine, is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . One possible explanation for the failure of direct coupling between the aniline and 4 is; when Quinolone ring Nitrogen was allylated this led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry
Research has demonstrated the use of aryl radical building blocks, similar in structure to ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, in radical cyclisation reactions onto azoles to synthesize complex heterocycles. These cyclisations yield new 6-membered rings, expanding the toolbox for constructing diverse molecular architectures in medicinal chemistry and materials science (Allin et al., 2005).

Advanced Materials and Light-Emitting Devices
Compounds with a pyrazoloquinoline core have been studied for their potential in organic light-emitting diode (OLED) applications. These studies involve the synthesis and characterization of variously substituted pyrazoloquinolines to evaluate their efficacy as emitting materials in OLEDs, highlighting the role of such compounds in advancing electronic and photonic technologies (Tomasik et al., 2001).

Corrosion Inhibition
Pyrazoloquinoline derivatives have been explored as corrosion inhibitors for metals, showcasing their potential in industrial applications such as the pickling process. Studies reveal these compounds can form protective adsorbed films on metal surfaces, significantly reducing corrosion rates and offering a promising avenue for enhancing the durability of metal components in harsh environments (Dohare et al., 2017).

Antioxidant Properties
Research on pyrazolo[4,3-c]quinoline derivatives has identified their antioxidant properties, contributing to the understanding of their potential therapeutic applications. The synthesis and characterization of these compounds provide insights into their chemical behavior and biological activities, paving the way for further investigations into their use in healthcare (Tomassoli et al., 2016).

properties

IUPAC Name

ethyl 1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-3-31-26(30)19-11-14-23-21(15-19)25-22(16-27-23)24(18-7-5-4-6-8-18)28-29(25)20-12-9-17(2)10-13-20/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEPAZNCNKLSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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